molecular formula C30H32BrN3O4 B11063089 {6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone

{6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B11063089
M. Wt: 578.5 g/mol
InChI Key: LUBCJTVMAFTKOV-UHFFFAOYSA-N
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Description

The compound {6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with various substituents. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

{6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while nucleophilic substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

{6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE: has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as targeting specific receptors or enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of {6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE: stands out due to its unique combination of functional groups and structural features. The presence of both indole and piperazino moieties, along with the specific substitution pattern, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C30H32BrN3O4

Molecular Weight

578.5 g/mol

IUPAC Name

[6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methylindol-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C30H32BrN3O4/c1-20-7-5-6-8-25(20)33-13-15-34(16-14-33)30(35)29-23-17-28(37-4)24(31)18-26(23)32(2)27(29)19-38-22-11-9-21(36-3)10-12-22/h5-12,17-18H,13-16,19H2,1-4H3

InChI Key

LUBCJTVMAFTKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(C4=CC(=C(C=C43)OC)Br)C)COC5=CC=C(C=C5)OC

Origin of Product

United States

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